An In-depth Technical Guide to the Synthesis and Chemical Properties of Isopropamide for Research Applications
An In-depth Technical Guide to the Synthesis and Chemical Properties of Isopropamide for Research Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis, chemical properties, and mechanism of action of isopropamide, a long-acting anticholinergic agent. Primarily utilized in research for its effects on the gastrointestinal tract, isopropamide serves as a valuable tool in studying conditions marked by hyperacidity and hypermotility. This document outlines a detailed synthesis protocol, summarizes key chemical and physical data, and presents established analytical methodologies for its characterization. Furthermore, it elucidates the signaling pathway through which isopropamide exerts its pharmacological effects. The information is structured to be a practical resource for researchers in pharmacology, medicinal chemistry, and drug development.
Introduction
Isopropamide is a quaternary ammonium anticholinergic drug discovered in 1954.[1] It is primarily used in its iodide salt form for the treatment of peptic ulcers and other gastrointestinal disorders characterized by hyperacidity and smooth muscle spasms.[1][2] Its long duration of action makes it a subject of interest in pharmacological research.[3] Chemically, it is (3-Carbamoyl-3,3-diphenylpropyl)diisopropylmethylammonium iodide.[4] This guide details its synthesis, chemical characteristics, and analytical procedures for research purposes.
Chemical and Physical Properties
A summary of the key chemical and physical properties of isopropamide and isopropamide iodide is presented below.
| Property | Value | Source(s) |
| Isopropamide (Cation) | ||
| IUPAC Name | (4-amino-4-oxo-3,3-diphenylbutyl)-methyl-di(propan-2-yl)azanium | [2] |
| Molecular Formula | C₂₃H₃₃N₂O⁺ | [5] |
| Molecular Weight | 353.5 g/mol | [2] |
| CAS Number | 7492-32-2 | [2] |
| Isopropamide Iodide | ||
| Molecular Formula | C₂₃H₃₃IN₂O | [4] |
| Molecular Weight | 480.4 g/mol | [4] |
| CAS Number | 71-81-8 | [6] |
| Melting Point | 189.0-191.5 °C or 198-201 °C (decomposition) | [6] |
| Solubility | Sparingly soluble in water; freely soluble in chloroform and alcohol. | [3] |
| Appearance | White to pale yellow crystalline powder. | [3] |
Synthesis of Isopropamide Iodide
The synthesis of isopropamide iodide is a multi-step process involving the formation of a key nitrile intermediate, followed by hydrolysis and quaternization of the amine.[3]
Synthesis Pathway
Caption: Synthesis pathway of Isopropamide Iodide.
Experimental Protocol: Synthesis
Materials:
-
Diphenylacetonitrile
-
Diisopropylaminoethyl chloride
-
Sodium amide
-
Anhydrous ether (or other suitable aprotic solvent)
-
Sulfuric acid (for hydrolysis)
-
Methyl iodide
-
Appropriate workup and purification solvents (e.g., ethyl acetate, hexane)
Procedure:
-
Alkylation: In a flame-dried, three-necked flask equipped with a mechanical stirrer, dropping funnel, and reflux condenser under an inert atmosphere (e.g., nitrogen or argon), dissolve diphenylacetonitrile in anhydrous ether. To this solution, add sodium amide portion-wise with stirring. A solution of diisopropylaminoethyl chloride in anhydrous ether is then added dropwise from the dropping funnel. The reaction mixture is stirred at room temperature for several hours or gently refluxed to drive the reaction to completion. Progress can be monitored by Thin Layer Chromatography (TLC).
-
Workup and Isolation of Intermediate (14.1.23): After completion, the reaction is carefully quenched with water or a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with ether. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield crude 4-diisopropylamino-2,2-diphenylbutyronitrile. Purification can be achieved by column chromatography or recrystallization.
-
Hydrolysis: The purified nitrile intermediate is subjected to hydrolysis. This is typically achieved by heating with a strong acid, such as concentrated sulfuric acid, followed by careful neutralization. The reaction mixture is heated until the nitrile group is fully converted to the amide.
-
Workup and Isolation of Intermediate (14.1.24): The reaction mixture is cooled and carefully poured onto ice. The pH is adjusted with a suitable base (e.g., sodium hydroxide) to precipitate the amide product. The solid is collected by filtration, washed with water, and dried. Recrystallization from a suitable solvent system (e.g., ethanol/water) can be performed for further purification.
-
Quaternization: The resulting 4-diisopropylamino-2,2-diphenylbutyramide is dissolved in a suitable solvent such as acetone or acetonitrile. An excess of methyl iodide is added, and the mixture is stirred at room temperature or gently heated. The quaternary ammonium salt, isopropamide iodide, will precipitate out of the solution.
-
Final Purification: The precipitated isopropamide iodide is collected by filtration, washed with cold solvent to remove any unreacted starting materials, and dried under vacuum. The purity can be assessed by melting point determination and spectroscopic methods.
Chemical Properties and Mechanism of Action
Isopropamide is a competitive antagonist of muscarinic acetylcholine receptors.[3][7] By blocking these receptors, it inhibits the effects of acetylcholine, a neurotransmitter responsible for various parasympathetic nervous system functions.[7] This antagonism leads to a reduction in smooth muscle tone and secretions in the gastrointestinal tract.[8]
Signaling Pathway
Caption: Mechanism of action of Isopropamide.
Analytical Methodologies
The purity and concentration of isopropamide can be determined by various analytical techniques.
UV-Visible Spectrophotometry
A simple and cost-effective method for the quantification of isopropamide iodide involves its reaction with sodium nitrite in a sulfuric acid medium to form iodine, which can be measured spectrophotometrically.[9][10]
Experimental Protocol: UV-Visible Spectrophotometry
Materials:
-
Isopropamide iodide standard
-
Sodium nitrite solution
-
Sulfuric acid
-
UV-Vis Spectrophotometer
Procedure:
-
Standard Solution Preparation: Prepare a stock solution of isopropamide iodide of a known concentration in distilled water.
-
Calibration Curve: Prepare a series of dilutions from the stock solution to create standards with concentrations ranging from 20-240 µg/mL.[9][10]
-
Sample Preparation: To each standard and sample solution, add sodium nitrite solution and sulfuric acid.
-
Measurement: Measure the absorbance of the resulting iodine solution at the wavelength of maximum absorbance (λmax), which is approximately 449 nm, against a reagent blank.[9][10]
-
Quantification: Plot a calibration curve of absorbance versus concentration and determine the concentration of the unknown sample using the linear regression equation.
| Parameter | Value | Source(s) |
| Wavelength (λmax) | 449 nm | [9][10] |
| Linearity Range | 20-240 µg/mL | [9][10] |
| Molar Absorptivity | 0.67 × 10³ L/mol·cm | [9][10] |
| Limit of Detection (LOD) | 5.8 µg/mL | [9][10] |
| Limit of Quantitation (LOQ) | 17.4 µg/mL | [9][10] |
High-Performance Liquid Chromatography (HPLC)
A more specific and sensitive method for the analysis of isopropamide is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).
Experimental Protocol: RP-HPLC
Materials:
-
Isopropamide standard
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Buffer (e.g., phosphate buffer)
-
HPLC system with a UV detector and a C18 column
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of buffer and acetonitrile. A common mobile phase is a mixture of buffer and acetonitrile in a ratio of 80:20 (v/v).[11]
-
Standard Solution Preparation: Prepare a stock solution of isopropamide in the mobile phase and create a series of dilutions for the calibration curve.
-
Chromatographic Conditions:
-
Analysis: Inject the standards and samples into the HPLC system and record the chromatograms. The retention time for isopropamide is approximately 3.62 minutes under these conditions.[11]
-
Quantification: Construct a calibration curve by plotting the peak area against the concentration of the standards. Determine the concentration of the unknown sample from this curve.
| Parameter | Value | Source(s) |
| Column | Agilent Zorbax, C18 (250 × 4.6 mm, 5µm) | [11] |
| Mobile Phase | Buffer: Acetonitrile (80:20 v/v) | [11] |
| Flow Rate | 0.8 mL/min | [11] |
| Detection Wavelength | 227 nm | [11] |
| Retention Time | ~3.62 min | [11] |
| Linearity Range | 100-300 µg/mL | [11] |
| Limit of Detection (LOD) | 2.985 µg/mL | [11] |
| Limit of Quantitation (LOQ) | 9.9502 µg/mL | [11] |
Mass Spectrometry
Mass spectrometry provides structural information and is a powerful tool for the identification and confirmation of isopropamide.
| Technique | Key Observations | Source(s) |
| LC-MS (ESI) | Precursor Ion [M]⁺ at m/z 353.2578 | [2] |
Conclusion
This technical guide provides essential information for the synthesis and analysis of isopropamide for research applications. The detailed protocols for synthesis and analytical characterization, along with the summarized chemical and physical data, offer a solid foundation for researchers working with this compound. The elucidation of its mechanism of action further aids in the design of pharmacological studies. Adherence to these methodologies will ensure the reliable preparation and characterization of isopropamide for in-depth scientific investigation.
References
- 1. Isopropamide - Wikipedia [en.wikipedia.org]
- 2. Isopropamide | C23H33N2O+ | CID 3775 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. ISOPROPAMIDE IODIDE | 71-81-8 [chemicalbook.com]
- 4. Isopropamide Iodide | C23H33IN2O | CID 6284 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. GSRS [precision.fda.gov]
- 6. Isopropamide Iodide | 71-81-8 | TCI Deutschland GmbH [tcichemicals.com]
- 7. What is the mechanism of Isopropamide Iodide? [synapse.patsnap.com]
- 8. biomedres.us [biomedres.us]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. A NOVEL RP-HPLC METHOD DEVELOPMENT AND VALIDATION FOR SIMULTANEOUS ESTIMATION OF TRIFLUOPERAZINE AND ISOPROPAMIDE IN TABLET DOSAGE FORM - Europub [europub.co.uk]
